4,6,8-Trimethylazulen-1-yl thiocyanate
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Overview
Description
4,6,8-Trimethylazulen-1-yl thiocyanate is a chemical compound belonging to the class of azulenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of three methyl groups at positions 4, 6, and 8 on the azulene ring, and a thiocyanate group attached to the 1-position. Azulenes are known for their deep blue color and unique chemical properties, making them of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethylazulen-1-yl thiocyanate typically involves the thiocyanation of 4,6,8-Trimethylazulene. One common method is the reaction of 4,6,8-Trimethylazulene with thiocyanic acid or its salts under specific conditions. The reaction can be initiated photochemically or electrochemically, using visible light or electricity to generate the thiocyanato radical, which then reacts with the azulene substrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethylazulen-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted azulenes depending on the nucleophile used.
Scientific Research Applications
4,6,8-Trimethylazulen-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique color and chemical properties
Mechanism of Action
The mechanism of action of 4,6,8-Trimethylazulen-1-yl thiocyanate involves its interaction with molecular targets through the thiocyanate group. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
4,6,8-Trimethylazulen-1-yl thiocyanate can be compared with other azulene derivatives, such as:
4,6,8-Trimethylazulene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4,6,8-Trimethylazulen-1-yl methanol: Contains a hydroxyl group instead of a thiocyanate group, leading to different reactivity and applications.
4,6,8-Trimethylazulen-1-yl acetate: An ester derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its thiocyanate group, which imparts specific reactivity and potential biological activities not found in other similar compounds .
Properties
CAS No. |
3558-77-8 |
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Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
(4,6,8-trimethylazulen-1-yl) thiocyanate |
InChI |
InChI=1S/C14H13NS/c1-9-6-10(2)12-4-5-13(16-8-15)14(12)11(3)7-9/h4-7H,1-3H3 |
InChI Key |
MBXPJQHUYHHLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)SC#N)C |
Origin of Product |
United States |
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